(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate
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Overview
Description
(3-endo)-8-Methyl-8-azabicyclo[321]octan-3-yl 2-hydroxy-3-phenylpropanoate is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl derivatives with 2-hydroxy-3-phenylpropanoic acid under specific conditions to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Hyoscyamine N-Oxide: Another bicyclic compound with similar structural features.
Uniqueness
(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate is unique due to its specific ester linkage and the presence of both a bicyclic ring and a phenylpropanoate moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16? |
InChI Key |
FNRXUEYLFZLOEZ-PJPHBNEVSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |
Origin of Product |
United States |
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